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molecular formula C11H11NO4 B8400261 4-nitro-2,3-dihydro-1H-inden-2-yl acetate

4-nitro-2,3-dihydro-1H-inden-2-yl acetate

Cat. No. B8400261
M. Wt: 221.21 g/mol
InChI Key: UPTQNAIHYHAGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615557B2

Procedure details

To a solution of 2,3-dimethyl-2-butene (21.5 mg, 0.31 mmol) in THF (2 ml) at 0° C. was added borane-THF (0.307 ml, 0.31 mmol) dropwise. After stirred for 1 hour at 0° C., 7-nitro-1H-indene (45.0 mg, 0.28 mmol) in THF (5 ml) was added dropwise, and the mixture was stirred for 2 hours at ambient temperature. The mixture was cooled to 0° C., and water (0.15 ml), 4N aqueous sodium hydroxide (0.45 ml), and 30% H2O2 (0.45 ml) were added. The mixture was then warmed to room temperature and poured into water, extracted with ethyl acetate and washed with brine. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. To the obtained mixture in toluene (1 ml) was added acetic anhydride (40.8 mg, 0.40 mmol) and pyridine (0.4 ml), and then stirred for 16 hours at room temperature. The mixture was concentrated under reduced pressure, and the obtained residue was purified by preparatory TLC (hexane:ethylacetate 2:1) to obtain 4-nitro-2,3-dihydro-1H-inden-2-yl acetate (16.0 mg).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two
Quantity
21.5 mg
Type
reactant
Reaction Step Three
Quantity
0.307 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
45 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
40.8 mg
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
0.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(=C(C)C)C.B.C1COCC1.[N+:13]([C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:24]=1[CH2:23][CH:22]=[CH:21]2)([O-:15])=[O:14].[OH-].[Na+].OO.[C:29]([O:32]C(=O)C)(=[O:31])[CH3:30]>C1COCC1.C1(C)C=CC=CC=1.N1C=CC=CC=1.O>[C:29]([O:32][CH:22]1[CH2:23][C:24]2[C:20](=[CH:19][CH:18]=[CH:17][C:16]=2[N+:13]([O-:15])=[O:14])[CH2:21]1)(=[O:31])[CH3:30] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
OO
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
21.5 mg
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
0.307 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
45 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CCC12
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
40.8 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at ambient temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred for 16 hours at room temperature
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by preparatory TLC (hexane:ethylacetate 2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1CC2=CC=CC(=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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